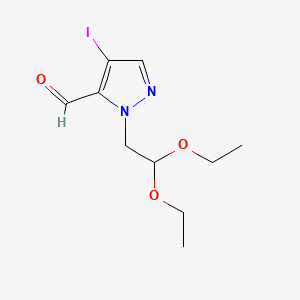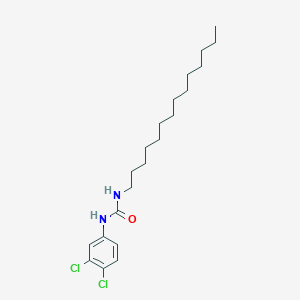
1-(3,4-Dichlorophenyl)-3-tetradecylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-Dichlorophenyl)-3-tetradecylurea is an organic compound belonging to the class of phenylureas. This compound is characterized by the presence of a 3,4-dichlorophenyl group and a long tetradecyl chain attached to a urea moiety. It is known for its applications in various fields, including agriculture, pharmaceuticals, and industrial chemistry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dichlorophenyl)-3-tetradecylurea typically involves the reaction of 3,4-dichloroaniline with tetradecyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
3,4-Dichloroaniline+Tetradecyl isocyanate→this compound
The reaction is usually performed in an inert solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the production process.
化学反应分析
Types of Reactions: 1-(3,4-Dichlorophenyl)-3-tetradecylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro groups, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed:
Oxidation: Formation of corresponding urea derivatives with oxidized side chains.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives with different functional groups replacing the chloro groups.
科学研究应用
1-(3,4-Dichlorophenyl)-3-tetradecylurea has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific pharmacological activities.
Industry: Utilized in the formulation of agrochemicals and as an intermediate in the production of specialty chemicals.
作用机制
The mechanism of action of 1-(3,4-Dichlorophenyl)-3-tetradecylurea involves its interaction with specific molecular targets The compound may inhibit certain enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways
相似化合物的比较
- 1-(3,4-Dichlorophenyl)-3-methoxyurea
- 1-(3,4-Dichlorophenyl)piperazine
- 3,4-Dichlorophenylhydrazine hydrochloride
Comparison: 1-(3,4-Dichlorophenyl)-3-tetradecylurea is unique due to its long tetradecyl chain, which imparts distinct physicochemical properties compared to other similar compounds. This long alkyl chain can influence the compound’s solubility, bioavailability, and interaction with biological membranes, making it suitable for specific applications where other compounds may not be as effective.
属性
CAS 编号 |
5006-87-1 |
|---|---|
分子式 |
C21H34Cl2N2O |
分子量 |
401.4 g/mol |
IUPAC 名称 |
1-(3,4-dichlorophenyl)-3-tetradecylurea |
InChI |
InChI=1S/C21H34Cl2N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-24-21(26)25-18-14-15-19(22)20(23)17-18/h14-15,17H,2-13,16H2,1H3,(H2,24,25,26) |
InChI 键 |
MZEPEDBUXSSGSY-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCNC(=O)NC1=CC(=C(C=C1)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,5,7-Trifluoro-6-[2,3,5,6-tetrafluoro-4-[(4,6,7-trifluoro-1,3-dioxo-2-benzofuran-5-yl)oxy]phenoxy]-2-benzofuran-1,3-dione](/img/structure/B14010646.png)
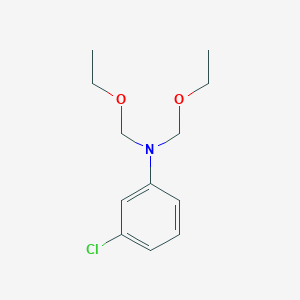
![7-Methyl-3-(4-methylphenyl)-6-(morpholin-4-ylmethyl)-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B14010661.png)
![2-[(3,5-Dinitrothiophen-2-yl)amino]butanedioic acid](/img/structure/B14010663.png)
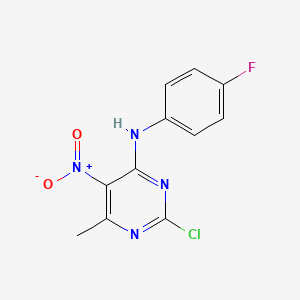

![1-methyl-1-nitroso-3-[2-(6-sulfanylidene-3H-purin-9-yl)ethyl]urea](/img/structure/B14010679.png)
![[Bis(4-iodophenyl)]phenylsulfanium trifluoromethanesulfonate](/img/structure/B14010680.png)
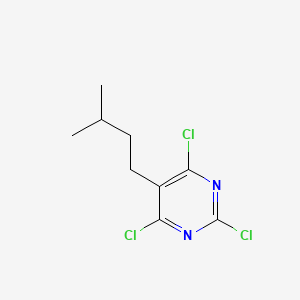
![3-[3-(Dimethylamino)propyl]-10-phenylbenzo[g]pteridine-2,4-dione](/img/structure/B14010698.png)

![(2S)-4-[(2,4-Dimethoxyphenyl)methyl]-2-methyl-1,4-diazepan-5-one](/img/structure/B14010704.png)
![6-Chloro-5-fluoropyrazolo[1,5-A]pyridine](/img/structure/B14010708.png)
